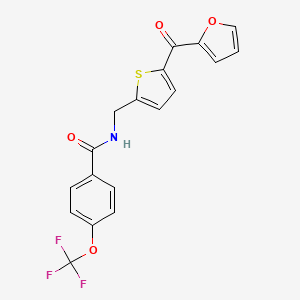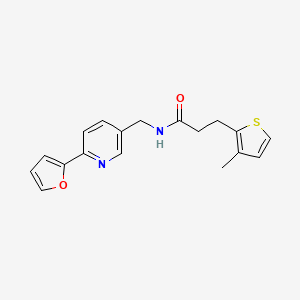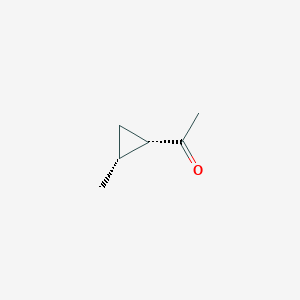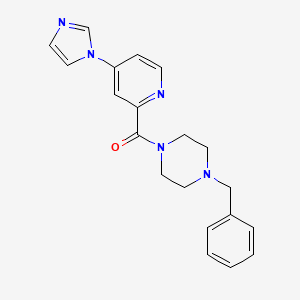![molecular formula C20H16N4O5 B2415032 3-(2,5-二氧代吡咯烷-1-基)-N-[5-(苯氧甲基)-1,3,4-噁二唑-2-基]苯甲酰胺 CAS No. 1257552-60-5](/img/structure/B2415032.png)
3-(2,5-二氧代吡咯烷-1-基)-N-[5-(苯氧甲基)-1,3,4-噁二唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
科学研究应用
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The dioxopyrrolidinyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for large-scale production.
化学反应分析
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting their normal function.
相似化合物的比较
Similar Compounds
3-(2,5-dioxopyrrolidin-1-yl)acrylate: Shares the dioxopyrrolidinyl group but differs in the rest of the structure.
(2,5-dioxopyrrolidin-1-yl)oxyformic acid: Contains the dioxopyrrolidinyl group and is used in different chemical contexts.
Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl) (phenyl)-Acetamides: These compounds have similar structural motifs and are studied for their anticonvulsant and antinociceptive properties.
Uniqueness
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and development.
属性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c25-17-9-10-18(26)24(17)14-6-4-5-13(11-14)19(27)21-20-23-22-16(29-20)12-28-15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,21,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULJDFHOOQXRTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((2-methylphenyl)methyl)amino)formamide](/img/structure/B2414949.png)

![4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2414951.png)
![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B2414957.png)


![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)


![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)

